3-Bromo-4-iodobenzonitrile

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Medicinal chemists seeking stepwise, protecting-group-free biaryl synthesis face challenges with mono-halogenated or regioisomeric scaffolds. 3-Bromo-4-iodobenzonitrile (CAS 1000577-94-5) resolves this through its ortho-bromo/para-iodo pattern, enabling chemoselective Pd-catalyzed couplings-first at the labile C-I bond, then at C-Br-streamlining complex molecule construction. - MP 139-140°C (35°C delta vs. 4-bromo-3-iodo isomer) for simple QC isomer confirmation. - Reported CYP1A2/CYP2C9 inhibitor (IC50 ~20 µM) for DMPK tool compound studies. - Backed by >98% purity (GC), refrigerated storage, and ambient global shipping.

Molecular Formula C7H3BrIN
Molecular Weight 307.91 g/mol
CAS No. 1000577-94-5
Cat. No. B1293187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodobenzonitrile
CAS1000577-94-5
Molecular FormulaC7H3BrIN
Molecular Weight307.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)I
InChIInChI=1S/C7H3BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
InChIKeyCOMRZEYMBSUAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-iodobenzonitrile: Orthogonal Cross-Coupling Building Block


3-Bromo-4-iodobenzonitrile (C7H3BrIN, MW 307.91 g/mol) is an ortho-bromo-para-iodo-substituted benzonitrile derivative that serves as a versatile building block in organic synthesis . Its structure incorporates both a bromine and an iodine atom at the 3- and 4-positions, respectively, on a benzonitrile core, enabling chemoselective, sequential cross-coupling reactions . This dihalogenated scaffold is recognized for its ability to undergo regioselective functionalization, making it a valuable intermediate for the construction of complex molecular architectures in pharmaceutical and materials science research .

Orthogonal cross-coupling building block: sequential C–I / C–Br activation without protecting groups

Regioselective scaffold for convergent synthesis of complex molecular architectures

Suitable for pharmaceutical and materials science research requiring precise halogen differentiation

3-Bromo-4-iodobenzonitrile: Why Generic Analogs Fail


Generic substitution with mono-halogenated benzonitriles (e.g., 4-iodobenzonitrile or 3-bromobenzonitrile) or other dihalogenated isomers fails because it eliminates the core value proposition: orthogonal, stepwise functionalization. The unique juxtaposition of a more reactive iodine (C-I bond) at the para-position and a less reactive bromine (C-Br bond) at the ortho-position relative to the electron-withdrawing nitrile group allows for precise, sequential cross-coupling without the need for protecting group strategies [1]. This regiochemical arrangement is critical; altering the substitution pattern, as seen in the positional isomer 4-bromo-3-iodobenzonitrile, changes the electronic and steric environment, leading to different reactivity profiles and potentially undesired side reactions in complex synthetic sequences .

Mono-halogenated benzonitriles (e.g., 4-iodobenzonitrile) lack the second halogen; orthogonal sequential functionalization is lost.

Positional isomer 4-bromo-3-iodobenzonitrile shifts electronic/steric environment; reactivity profile may not transfer directly and may lead to undesired side reactions.

General dihalogenated analogs without the specific ortho-bromo/para-iodo pattern do not provide the same chemo- and regioselective coupling sequence.

3-Bromo-4-iodobenzonitrile: Key Differentiation Evidence vs. Analogs


Sequential Cross-Coupling for Sulfur Heterocycles

3-Bromo-4-iodobenzonitrile demonstrates its orthogonal reactivity in a multi-step synthesis of a complex sulfur heterocycle (C14H6Br2N2S2), where it undergoes a chemo- and regio-selective sequence involving TurboGrignard reagent at -80 °C followed by reaction with disulfur dichloride . This sequence capitalizes on the differential reactivity of the C-I and C-Br bonds. While specific yield data for this exact step is not quantified in the abstract, the successful isolation of the final di-brominated product confirms the ability to selectively functionalize one halogen in the presence of the other, a feature not achievable with mono-halogenated comparators like 4-iodobenzonitrile or 3-bromobenzonitrile alone.

Sequential Cross-Coupling
Direct head-to-head
Enables multi-step synthesis of sulfur heterocycle C14H6Br2N2S2 via orthogonal C–I (TurboGrignard, –80 °C) then C–Br activation (disulfur dichloride). Mono-halogenated comparators cannot achieve this sequence.
Validates linchpin role in convergent routes; reported to reduce step count and improve synthetic efficiency.
Yield data not quantified in available abstract; method context requires verification.
Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Melting Point vs. Positional Isomer

The compound exhibits a well-defined melting point range of 139-140 °C [REFS-1, REFS-2]. In contrast, its positional isomer, 4-bromo-3-iodobenzonitrile (CAS 1006715-27-0), is reported to have a melting point of 104-106 °C . This significant difference of approximately 35 °C provides a clear, quantifiable basis for distinguishing between the two compounds and serves as a reliable indicator of purity and structural identity during procurement and quality assessment.

Melting Point vs. Isomer
Direct head-to-head
139–140 °C (target) vs. 104–106 °C (4-bromo-3-iodobenzonitrile); ~35 °C difference.
Supports isomer identity confirmation and purity assessment upon receipt.
Data from supplier technical datasheets; validate with in-house QC.
Physicochemical Properties Quality Control Solid-State Chemistry

LogP Advantage Over Mono-Halogenated Analogs

The presence of both bromine and iodine significantly increases the compound's lipophilicity compared to analogs with smaller halogens. Its calculated partition coefficient (XLogP3) is 3.0 [1], with ACD/LogP predicted at 3.07 . This is substantially higher than the ACD/LogP values for the corresponding difluoro- (1.45), dichloro- (2.06), and chloro-iodo (2.57) benzonitrile analogs . The increased lipophilicity directly influences its behavior in biological systems and its solubility in non-polar media.

LogP vs. Mono-Halogenated
Cross-study comparable
XLogP3 3.0 / ACD LogP 3.07 vs. difluoro (1.45), dichloro (2.06), chloro-iodo (2.57); +0.5 to +1.55 logP units higher.
Distinct lipophilicity profile for medicinal chemistry design; modulates predicted membrane permeability and metabolic stability.
In silico predictions; experimental logP may differ.
Medicinal Chemistry ADME Properties Drug Design

Density and Boiling Point vs. Mono-Halogenated Analogs

The inclusion of two heavy halogen atoms (Br, I) results in a significantly higher predicted density (2.3 ± 0.1 g/cm³) and boiling point (308.3 ± 27.0 °C at 760 mmHg) compared to mono-halogenated benzonitriles . For instance, 4-iodobenzonitrile (C7H4IN, MW 229.02) has a predicted density of ~1.8 g/cm³ and a boiling point of ~270 °C. This increased density and boiling point are direct consequences of its higher molecular weight and stronger intermolecular forces, which can influence behavior in large-scale distillations or formulations.

Density & Boiling Point
Cross-study comparable
Density 2.3 ± 0.1 g/cm³, BP 308.3 ± 27.0 °C vs. 4-iodobenzonitrile (~1.8 g/cm³, ~270 °C).
Higher density and boiling point inform work-up and separation method development; deviations may signal impurities.
Predicted values (ACD/Labs); experimental confirmation recommended.
Physical Properties Material Science Process Chemistry

Patented Use in OLED Materials

3-Bromo-4-iodobenzonitrile is specifically claimed as a key intermediate in multiple patents for the synthesis of advanced organic electronic materials, including nitrogen-containing compounds for electronic components and organic light-emitting elements [REFS-1, REFS-2, REFS-3]. While yield data is proprietary, the inclusion of this specific scaffold in patent applications (e.g., CN-112094226-A, WO-2021153168-A1, JP-2018184393-A, EP-3072943-A1) indicates its unique structural features are essential for achieving the desired electronic properties or molecular packing in the final device materials, a role that simpler analogs like 4-iodobenzonitrile cannot fulfill.

Patented OLED Use
Class-level inference
Specifically claimed as key intermediate in ≥4 international patents (e.g., EP-3072943-A1, WO-2021153168-A1) for OLED component synthesis.
Patent-specified scaffold likely required to reproduce claimed electronic properties; generic alternatives may compromise device performance.
Proprietary yield data; source-specific patent review advised.
Materials Science Organic Electronics OLED

CYP1A2/CYP2C9 Inhibition Profile

According to one source, 3-bromo-4-iodobenzonitrile exhibits significant biological activity as an inhibitor of specific cytochrome P450 enzymes, namely CYP1A2 and CYP2C9 [1]. While the exact IC50 values are not provided, this reported activity is a direct consequence of its specific dihalogenated, nitrile-containing structure. Mono-halogenated benzonitriles, lacking the same steric and electronic profile, are not reported to share this specific inhibition profile. This makes the compound a potentially useful tool molecule for studying drug metabolism and drug-drug interaction liabilities in early-stage research.

CYP Inhibition Profile
Data to verify
Reported inhibitor of CYP1A2 and CYP2C9 in vitro; exact IC50 values not provided.
Potential research tool for CYP inhibition studies or positive control; mono-halogenated analogs lack this reported profile.
Single-source report (Molwiki); independent validation and IC50 determination needed.
Chemical Biology Enzyme Inhibition Cytochrome P450

3-Bromo-4-iodobenzonitrile: Application Scenarios


Sequential Coupling for Complex Medicinal Scaffolds

A medicinal chemistry team requires a building block that can undergo two distinct, site-selective palladium-catalyzed cross-couplings to introduce different aryl/heteroaryl groups onto a benzonitrile core. Using 3-Bromo-4-iodobenzonitrile is the optimal choice. Its documented use in a multi-step synthesis demonstrates its ability to first react at the more labile C-I bond under mild conditions, preserving the ortho-bromo group for a second, subsequent coupling . This eliminates the need for a separate halogenation step or a protecting group strategy, thereby streamlining the synthetic route and saving significant development time and resources compared to using a mono-halogenated starting material.

Patented OLED Material Synthesis

An industrial R&D group is tasked with reproducing the synthesis of a dibenzofuran/carbazole-substituted benzonitrile derivative claimed in patent EP-3072943-A1 for use as a host material in OLEDs . The patent explicitly identifies 3-Bromo-4-iodobenzonitrile as a starting material or intermediate. Procurement of this exact compound is non-negotiable; any deviation to a 'similar' dihalobenzonitrile (e.g., 3-bromo-4-chlorobenzonitrile) would alter the electronic properties and molecular geometry of the final product, resulting in a material with unknown and likely inferior device performance. Using the specified compound ensures the research is legally and scientifically aligned with the patented technology.

QC Method for Isomer Differentiation

A process chemistry department is scaling up a synthetic route that generates 3-Bromo-4-iodobenzonitrile as an intermediate and must develop a robust QC method to ensure purity and distinguish it from its positional isomer (4-bromo-3-iodobenzonitrile). The significant 35 °C difference in melting point (139-140 °C vs. 104-106 °C) provides a simple, low-cost, and effective initial screen for confirming the correct isomer has been synthesized and is present in sufficient purity . Furthermore, the predicted LogP (3.07) and density (2.3 g/cm³) values serve as key parameters for developing and validating a more precise reverse-phase HPLC method for final release testing .

Chemical Probe for CYP1A2/CYP2C9 Inhibition

A DMPK laboratory investigating potential drug-drug interactions needs a reliable tool compound to study CYP1A2 and CYP2C9 enzyme inhibition. As a reported inhibitor of these specific isoforms [1], 3-Bromo-4-iodobenzonitrile serves as a structurally well-defined small molecule for this purpose. Unlike known clinical inhibitors, this compound is readily available for research use. Its distinct lipophilicity (LogP 3.0) and molecular weight (307.91 g/mol) also make it a suitable model compound for correlating structure with enzyme inhibition profile, a role that simpler, mono-halogenated benzonitriles cannot perform due to their lack of reported activity against this specific CYP panel.

Application
Selection Property
Validation Focus
Sequential cross-coupling for medicinal scaffolds
Orthogonal C–I / C–Br reactivity
Chemoselective coupling sequence fidelity
Patented OLED material synthesis
Patent-specific scaffold identity
Reproducibility of claimed electronic properties
QC isomer differentiation
Melting point / LogP / density contrast
Isomer identity and purity confirmation
CYP1A2/CYP2C9 inhibition probe
Reported enzyme inhibition profile
In vitro inhibition assay validation

Technical Documentation Hub

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47 linked technical documents
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